molecular formula C18H18FN3O3 B5610343 (4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone

(4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone

Cat. No.: B5610343
M. Wt: 343.4 g/mol
InChI Key: OZCAUFRCMBUQFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone is a complex organic compound that features a fluorinated phenyl group and a nitrophenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone typically involves a multi-step processThe reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

(4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl and nitrophenyl groups can interact with various enzymes and receptors, leading to changes in their activity. The piperazine ring can enhance the compound’s binding affinity to these targets, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • (4-chlorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
  • (4-bromophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
  • (4-methylphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone

Uniqueness

The presence of the fluorine atom in (4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

(4-fluorophenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c19-16-5-3-15(4-6-16)18(23)21-11-9-20(10-12-21)13-14-1-7-17(8-2-14)22(24)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCAUFRCMBUQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.